molecular formula C5H2FN7 B3047733 6-azido-2-fluoro-7H-purine CAS No. 143482-58-0

6-azido-2-fluoro-7H-purine

Cat. No.: B3047733
CAS No.: 143482-58-0
M. Wt: 179.12 g/mol
InChI Key: OEWGNZVHZJPGGX-UHFFFAOYSA-N
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Description

6-Azido-2-fluoro-7H-purine is a fluorinated purine derivative Purines are a class of heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-azido-2-fluoro-7H-purine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium or platinum catalysts for hydrogenation.

    Solvents: Aqueous fluoroboric acid for the Schiemann reaction.

    Reducing Agents: Hydrogen gas for catalytic reduction.

Major Products:

    Amino Derivatives: Reduction of the azido group yields amino derivatives.

    Substituted Purines: Nucleophilic substitution reactions yield various substituted purines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-azido-2-fluoro-7H-purine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The azido group can be reduced to an amino group, which can then participate in hydrogen bonding and other interactions within the nucleic acid structure. The fluoro group can enhance the compound’s stability and resistance to enzymatic degradation .

Properties

IUPAC Name

6-azido-2-fluoro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN7/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWGNZVHZJPGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600074
Record name 6-Azido-2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143482-58-0
Record name 6-Azido-2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-6-azidopurine (13.0 gm, 73.6 mmol) in tetrahydrofuran (THF, 163 mL), and 48% aqueous HBF4 (42.24 mL) was cooled in a bath at -20° C. A solution of t-butylnitrite (12.65 mL) in THF (10 mL) was added over a 5 minute period. The bath was replaced with an ice-water bath for 30 minutes and then with a bath at 50° C. for 15 minutes. The mixture was then poured over ice (600 g), and water (200 mL) was added. The suspension was neutralized (pH 6-7) with saturated potassium carbonate (K2CO3), and ethyl acetate was added. The resulting solid potassium fluoborate (KBF4) was collected by filtration and washed thoroughly with ethyl acetate. The aqueous layer was washed repeatedly with ethyl acetate and the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL) and dried over magnesium sulfate (MgSO4) along with decolorizing carbon. The ethyl acetate was then filtered through celite and concentrated in vacuo to afford 9.36 g of the title compound. mp 190°-195° C. (d) (from ethyl acetate/pet. ether; The decomposition or melting point of this material varies from sample to sample); IR (KBr) 2240, 2200, 1620, 1595, 1565 cm-1 ; MS (EI+, m/z) 179(M+, 55%), 151 ((M-N2)+, 100%); 1H NMR (DMSO-d6, 360 MHz) δ8.53 (s, 1H), 13.8 (bs, 1H); 13C NMR (DMSO-d6, 90 MHz) 120 (very broad), 145.4 (broad), 152.2 (broad), 156 (very broad), 157.0 (d, JCF =210 Hz) ppm; UV (MeOH) λmax, 250, 286 nm.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
42.24 mL
Type
reactant
Reaction Step One
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
12.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-azido-2-fluoro-7H-purine
Reactant of Route 2
Reactant of Route 2
6-azido-2-fluoro-7H-purine
Reactant of Route 3
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Reactant of Route 4
6-azido-2-fluoro-7H-purine
Reactant of Route 5
6-azido-2-fluoro-7H-purine
Reactant of Route 6
6-azido-2-fluoro-7H-purine

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